5-Bromo-2-phenylpyrimidine-4-carboxylic acid
Overview
Description
5-Bromo-2-phenylpyrimidine-4-carboxylic acid: is an organic compound with the molecular formula C11H7BrN2O2. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position of the pyrimidine ring, along with a carboxylic acid group at the 4-position, makes this compound unique and valuable in various chemical and pharmaceutical applications.
Scientific Research Applications
Chemistry: 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the interactions of pyrimidine derivatives with biological targets such as enzymes and receptors.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antiviral, or anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals, dyes, and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid typically involves the bromination of 2-phenylpyrimidine-4-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions often require controlled temperatures and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran.
Substitution: Sodium azide in dimethylformamide (DMF) or potassium cyanide in ethanol.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Azide, cyanide, or amine derivatives.
Mechanism of Action
The mechanism of action of 5-Bromo-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s overall activity.
Comparison with Similar Compounds
2-Phenylpyrimidine-4-carboxylic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-phenylpyrimidine-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, leading to variations in chemical properties and reactivity.
5-Bromo-2-methylpyrimidine-4-carboxylic acid: Contains a methyl group instead of a phenyl group, affecting its steric and electronic properties.
Uniqueness: The presence of the bromine atom at the 5-position and the phenyl group at the 2-position of the pyrimidine ring in 5-Bromo-2-phenylpyrimidine-4-carboxylic acid imparts unique chemical and biological properties
Properties
IUPAC Name |
5-bromo-2-phenylpyrimidine-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-6-13-10(14-9(8)11(15)16)7-4-2-1-3-5-7/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLDGZLPOMWNPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594399 | |
Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179260-95-8 | |
Record name | 5-Bromo-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60594399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What happens when 5-Bromo-2-phenylpyrimidine-4-carboxylic acid is subjected to the Busch reaction?
A1: Interestingly, the Busch reaction, typically used to synthesize biaryl compounds, doesn't yield the expected product when applied to this compound. Instead of forming a biaryl, the reaction leads to the formation of 2-phenylpyrimidine-4-carboxylic acid. This suggests that the reaction conditions promote debromination rather than the desired coupling reaction. []
Q2: Besides the Busch reaction, is there another way to synthesize 2-phenylpyrimidine-4-carboxylic acid?
A2: Yes, the paper describes an alternative synthesis route for 2-phenylpyrimidine-4-carboxylic acid. This method involves the oxidation of 4-methyl-2-phenylpyrimidine. This finding highlights that different synthetic strategies can be employed to obtain the same target compound. []
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